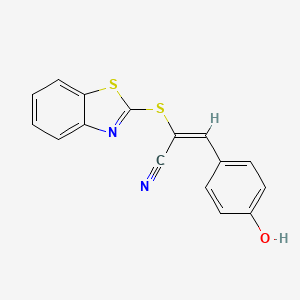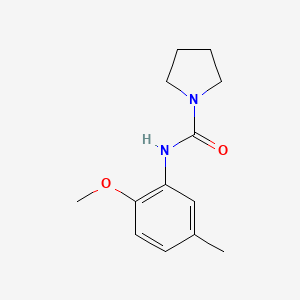
N-(2-methoxy-5-methylphenyl)-1-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-5-methylphenyl)-1-pyrrolidinecarboxamide, also known as MPHP, is a synthetic drug that belongs to the class of cathinones. It is a designer drug and is known to have stimulant effects on the central nervous system. In recent years, MPHP has gained significant attention from the scientific community due to its potential applications in research.
作用機序
N-(2-methoxy-5-methylphenyl)-1-pyrrolidinecarboxamide acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. It binds to the transporters responsible for the reuptake of these neurotransmitters, preventing their removal from the synaptic cleft. This leads to an increase in the concentration of these neurotransmitters in the brain, resulting in its stimulant effects.
Biochemical and Physiological Effects:
This compound has been shown to increase heart rate, blood pressure, and body temperature. It also causes euphoria, alertness, and increased energy levels. Prolonged use of this compound can lead to addiction, psychosis, and other adverse effects.
実験室実験の利点と制限
N-(2-methoxy-5-methylphenyl)-1-pyrrolidinecarboxamide has several advantages for research purposes. It is a potent stimulant and can be used to investigate the effects of neurotransmitter release on the central nervous system. However, its potential for abuse and addiction makes it challenging to use in laboratory experiments. It is also difficult to obtain this compound due to its legal status in many countries.
将来の方向性
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-1-pyrrolidinecarboxamide. One potential area of study is its effects on the brain's reward system and its potential as a treatment for addiction. Another area of research is its potential as a therapeutic agent for conditions such as depression and attention deficit hyperactivity disorder. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.
In conclusion, this compound is a synthetic drug that has gained significant attention from the scientific community due to its potential applications in research. Its stimulant effects and mechanism of action make it a valuable tool for investigating the central nervous system. However, its potential for abuse and addiction makes it challenging to use in laboratory experiments. Further research is needed to fully understand the potential applications of this compound.
合成法
The synthesis of N-(2-methoxy-5-methylphenyl)-1-pyrrolidinecarboxamide involves the reaction of 2-methoxy-5-methylphenylacetone with pyrrolidinecarboxamide. The reaction takes place in the presence of a reducing agent and a catalyst. The final product is obtained through purification and crystallization.
科学的研究の応用
N-(2-methoxy-5-methylphenyl)-1-pyrrolidinecarboxamide has been used in various scientific studies to investigate its effects on the central nervous system. It has been found to have a similar mechanism of action as other cathinones, such as methcathinone and mephedrone. This compound has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, leading to its stimulant effects.
特性
IUPAC Name |
N-(2-methoxy-5-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10-5-6-12(17-2)11(9-10)14-13(16)15-7-3-4-8-15/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPPRPGFJTZYBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

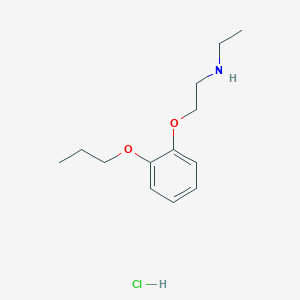
![N,N-diethyl-2-[2-(5-fluoro-1H-benzimidazol-2-yl)-1-piperidinyl]acetamide](/img/structure/B5415320.png)
![4-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5415332.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3,3-dimethylbutanamide](/img/structure/B5415348.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-isobutyryloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5415357.png)
![3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-6-methyl-2(1H)-pyridinone](/img/structure/B5415360.png)
![N-(2-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5415371.png)
![2-(3,5-dimethyl-1-piperidinyl)-3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5415378.png)
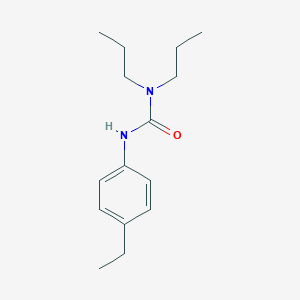
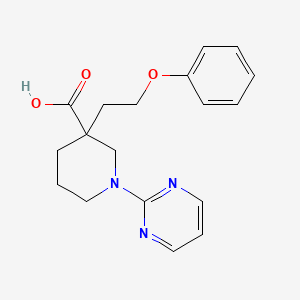

![N-[1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)vinyl]-2-fluorobenzamide](/img/structure/B5415403.png)

